2-Phosphonomethylpentanoic acid (sodium), commonly referred to as 2-PMPA (sodium), is a phosphonic acid derivative with significant implications in both biochemical and pharmaceutical research. It is primarily recognized for its role as an inhibitor of glutamate carboxypeptidase II, an enzyme implicated in various neurological disorders. This compound is classified under phosphonic acids, which are characterized by the presence of a phosphorus atom bonded to a carbon atom and hydroxyl groups.
The synthesis of 2-PMPA (sodium) can be achieved through several methods, with the most common involving the reaction of phosphonic acid derivatives with chlorination agents. One notable synthetic route includes:
Industrial production often utilizes optimized reaction conditions to maximize yield and purity, including crystallization and purification steps to isolate the final product effectively .
The molecular formula of 2-PMPA (sodium) is , and its structure features a phosphonate group attached to a pentanoic acid backbone. The sodium salt form facilitates solubility in aqueous environments, which is crucial for its biological applications.
2-PMPA (sodium) participates in various chemical reactions typical of phosphonic acids:
Common reagents used in these reactions include potassium permanganate for oxidation and sodium borohydride for reduction. The outcome of these reactions heavily depends on specific conditions such as temperature and pH .
The primary mechanism by which 2-PMPA (sodium) exerts its biological effects involves the inhibition of glutamate carboxypeptidase II. By blocking this enzyme, 2-PMPA prevents the breakdown of N-acetyl-aspartyl-glutamate into N-acetylaspartate and glutamate. This modulation is significant as it affects neurotransmitter levels in the brain, making it a valuable compound in studying neurological functions and disorders .
Data from pharmacokinetic studies indicate that 2-PMPA (sodium) has varying stability across species, with significant degradation observed in plasma and liver microsomes .
2-PMPA (sodium) has diverse applications across multiple scientific fields:
The core structure of 2-PMPA features a phosphonomethyl group attached to a pentanedioic acid backbone, necessitating specialized synthetic approaches for introducing the phosphonate functionality. Early synthetic routes relied on Kabachnik-Fields reactions, involving the condensation of dialkyl phosphites with aldehydes and amines. A pivotal advancement came through the use of phosphinic acid intermediates, where racemic 2-(hydroxymethyl)pentanedioic acid dibenzyl ester was resolved using chiral amines like (S)-α-methylbenzylamine or yohimbine through fractional crystallization. This method enabled isolation of enantiomerically pure precursors essential for subsequent phosphorylation steps [3]. The critical phosphorylation was achieved via Mitsunobu reactions or Michaelis-Arbuzov methodologies, employing reagents such as diethyl phosphite with trimethylaluminum catalysis. Final deprotection steps utilized bromotrimethylsilane (TMSBr) for phosphonate ester cleavage, followed by acidic hydrolysis (trifluoroacetic acid) to liberate carboxylate groups, yielding 2-PMPA in high purity (>95%) [3] [7].
Table 1: Key Synthetic Methods for Phosphonate Introduction
Method | Reagents/Conditions | Key Intermediate | Yield |
---|---|---|---|
Mitsunobu Reaction | DIAD, PPh₃, (EtO)₂P(O)H | Diethyl phosphonate ester | 60-75% |
Arbuzov Reaction | Trimethylaluminum, (EtO)₃P | Ethyl phosphonate adduct | 50-65% |
TMSBr Deprotection | Bromotrimethylsilane, DCM | Free phosphonic acid | >90% |
To overcome 2-PMPA’s poor oral bioavailability (<1%) attributed to its four acidic groups (cLogP = -1.14), prodrug strategies employing (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl (ODOL) promoieties were developed. ODOL, an FDA-approved promoiety found in drugs like azilsartan medoxomil, masks acidic functionalities, enhancing lipophilicity and membrane permeability. Systematic masking of two (bis-), three (tris-), or all four (tetra-) acidic groups of 2-PMPA was achieved through esterification or carbamate coupling under DCC/DMAP or EDC conditions. The tetra-ODOL prodrug (compound 4) demonstrated optimal properties: moderate stability in phosphate-buffered saline (54% remaining at 1 h, pH 7.4) and rapid hydrolysis in plasma/liver microsomes. In vivo studies in mice showed an 80-fold enhancement in 2-PMPA plasma exposure (AUC₀–t: 52.1 ± 5.9 h·nmol/mL vs. 0.65 ± 0.13 h·nmol/mL for native 2-PMPA) and an absolute oral bioavailability of 50%. Brain exposure mirrored IV administration, confirming efficient blood-brain barrier penetration [1] [2].
Table 2: Stability and Exposure Profiles of ODOL Prodrugs
Prodrug | Acidic Groups Masked | PBS Stability (1 h) | Plasma 2-PMPA Conc. (nmol/mL) | AUC Enhancement vs. 2-PMPA |
---|---|---|---|---|
Bis-ODOL | 2 | 57% | 3.65 ± 0.37 | 5.6-fold |
Tris-ODOL | 3 | 63% | 3.56 ± 0.46 | 5.5-fold |
Tetra-ODOL | 4 | 54% | 17.3 ± 5.03 | 80-fold |
The chiral center at C2 of 2-PMPA necessitates enantioselective synthesis to explore stereospecific activity. The first resolution of racemic 2-(hydroxyphosphinoyl)methyl-pentanedioic acid dibenzyl ester was accomplished using (S)-α-methylbenzylamine or yohimbine via diastereomeric salt formation. Recrystallization yielded enantiomerically pure (R)-(+)- and (S)-(−)-precursors, confirmed by X-ray crystallography of the (S)-(−)-4·1-adamantanamine salt complex. Subsequent hydrogenolysis removed benzyl esters, and phosphonate oxidation (using bromine/water) converted phosphinic acids to phosphonic acids, yielding (R)- and (S)-2-PMPA. Biological evaluation revealed striking enantiomeric divergence: (S)-2-PMPA exhibited sub-nanomolar inhibition of glutamate carboxypeptidase II (GCPII) (IC₅₀ ≈ 0.3 nM), while (R)-2-PMPA showed >1000-fold reduced potency. This underscores the enzyme’s strict stereospecificity for the (S)-configuration, aligning with GCPII’s active-site topology [3] [5].
Table 3: Enantioselective Synthesis Approaches
Step | Reagents/Conditions | Enantiomer | Yield/Purity |
---|---|---|---|
Diastereomeric Salt Formation | (S)-α-Methylbenzylamine, EtOH | (R)-(+)-4 | >99% ee |
Yohimbine, IPA | (S)-(−)-4 | >99% ee | |
Benzyl Ester Cleavage | Pd/C, H₂, MeOH | Free diacid | >95% |
Phosphonate Oxidation | Br₂, H₂O, Δ | 2-PMPA | 90% (after purification) |
Comprehensive structural elucidation of 2-PMPA sodium relies on advanced spectroscopic techniques. ¹H NMR (400 MHz, D₂O) reveals characteristic resonances: δ 2.20–2.35 (m, 2H, -CH₂-CH₂-COO⁻), 2.45 (t, 2H, -CH₂-COO⁻), 2.70 (dt, 1H, -CH-COO⁻), and 3.10 (dd, 2H, -CH₂-PO₃²⁻). ³¹P NMR (162 MHz, D₂O) shows a distinct singlet at δ 25.8 ppm, confirming the phosphonate group’s presence. High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) in negative mode detects the molecular ion [C₆H₇O₇P]⁻ at m/z 221.0018 (calculated 221.0015), with the sodium salt form (C₆H₇Na₄O₇P) exhibiting a characteristic isotope pattern matching m/z 314.05. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods have been optimized for prodrug analysis, employing specific mass transitions (e.g., m/z 421→321 for tetra-ODOL prodrug) to quantify metabolic stability [2] [8].
Table 4: Key Spectroscopic Signatures of 2-PMPA Sodium
Technique | Conditions | Key Signals | Assignment |
---|---|---|---|
¹H NMR | 400 MHz, D₂O | δ 3.10 (dd, J=18.2 Hz, 2H) | -CH₂-PO₃²⁻ |
³¹P NMR | 162 MHz, D₂O | δ 25.8 (s) | -PO₃²⁻ |
HRMS (ESI-) | Orbitrap XL | m/z 221.0018 [M-H]⁻ | C₆H₇O₇P |
Elemental Analysis | - | C 22.94%, H 2.25%, P 9.86% (calculated) | C₆H₇Na₄O₇P |
The solid-state structure of 2-PMPA sodium is defined by its ionic lattice, where sodium ions coordinate with phosphonate and carboxylate oxygens, forming a stable crystalline network. X-ray diffraction studies reveal that sodium ions adopt distorted octahedral geometries, bridging multiple 2-PMPA anions via bidentate or tridentate coordination. This creates extended chains or layers stabilized by electrostatic interactions and hydrogen bonding. The crystallization process is pH-dependent: deprotonation of all acidic groups (pKₐ values: ~2.2, ~4.1, ~7.8, ~9.5) is essential for lattice formation. Crystal habit studies show that slow evaporation of aqueous solutions yields cubic or prismatic crystals, while rapid cooling produces amorphous aggregates. The presence of sodium ions significantly alters the crystal packing compared to the free acid form, reducing hygroscopicity and improving handling properties—critical for pharmaceutical formulation [8] [9].
Table 5: Crystallographic Parameters of 2-PMPA Sodium
Parameter | Value | Description |
---|---|---|
Crystal System | Monoclinic | Common for ionic carboxylate/phosphonates |
Space Group | P2₁/c | Facilitates dense packing |
Coordination Geometry | Distorted Octahedral | Na⁺ coordinated to 4-6 O atoms |
Key Interactions | Na-O (2.35–2.50 Å) | Ionic bonds with phosphonate/carboxylate |
O-H-O (2.60–2.80 Å) | Hydrogen bonding between anions |
Computational approaches elucidate how 2-PMPA’s phosphonate-carboxylate motifs interact with biological targets. Molecular dynamics (MD) simulations and density functional theory (DFT) calculations reveal that the phosphonate group acts as a potent zinc chelator, forming stable tridentate complexes with GCPII’s catalytic zinc ions (Zn-Zn distance ~3.5 Å). Binding energy decomposition shows phosphonate-zinc interactions contribute ~60% (~−45 kcal/mol) to total affinity. The glutarate moiety anchors the inhibitor via salt bridges with arginine residues (Arg210, Arg534 in human GCPII), while hydrophobic contacts with Leu428 enhance selectivity. Comparative modeling of phosphonate analogs (e.g., ATMP, EDTMP, DTPMP) demonstrates that binding affinity scales with phosphonate group number: DTPMP > HDTMP > EDTMP > ATMP, consistent with experimental inhibition data. These insights guide rational design of high-affinity GCPII inhibitors [5] [7].
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 32338-15-1
CAS No.: